molecular formula C11H12O3 B14061676 6-(Hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylic acid

6-(Hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B14061676
M. Wt: 192.21 g/mol
InChI Key: GQZKAJKLRFDFKM-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound that features a unique indene structure with a hydroxymethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available indene.

    Hydroxymethylation: The indene undergoes hydroxymethylation to introduce the hydroxymethyl group. This can be achieved using formaldehyde and a base such as sodium hydroxide.

    Carboxylation: The hydroxymethylated indene is then subjected to carboxylation to introduce the carboxylic acid group. This can be done using carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: 6-(Carboxymethyl)-2,3-dihydro-1H-indene-5-carboxylic acid.

    Reduction: 6-(Hydroxymethyl)-2,3-dihydro-1H-indene-5-methanol.

    Substitution: Various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylic acid depends on its specific application:

    Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Chemical Reactivity: The compound’s functional groups (hydroxymethyl and carboxylic acid) allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Hydroxymethylfurfural: Another compound with a hydroxymethyl group, known for its applications in the food industry and as a precursor for biofuels.

    Indene Derivatives: Compounds with similar indene structures but different functional groups, used in various chemical and industrial applications.

Uniqueness

6-(Hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its combination of a hydroxymethyl group and a carboxylic acid group on an indene backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for diverse applications.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

6-(hydroxymethyl)-2,3-dihydro-1H-indene-5-carboxylic acid

InChI

InChI=1S/C11H12O3/c12-6-9-4-7-2-1-3-8(7)5-10(9)11(13)14/h4-5,12H,1-3,6H2,(H,13,14)

InChI Key

GQZKAJKLRFDFKM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C1)C(=O)O)CO

Origin of Product

United States

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